molecular formula C21H17Cl2N3O5S B3435675 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

Cat. No.: B3435675
M. Wt: 494.3 g/mol
InChI Key: MAHDQKDIOOMUCP-UHFFFAOYSA-N
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Description

The compound “N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide” is a complex organic molecule. It contains a glycinamide group (a derivative of the simplest amino acid, glycine), attached to which are various aromatic rings (benzene rings) that carry different substituents including chloro (Cl), nitro (NO~2~), and sulfonyl (SO~2~) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. The exact method would depend on the specific reactions used to introduce each group and the order in which they are added. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, which are planar, and the various substituents attached to them. The electron-withdrawing nitro and sulfonyl groups, as well as the electron-donating benzyl group, would influence the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. For instance, the nitro group is reducible and could be converted to an amino group. The chloro groups might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like nitro and sulfonyl might increase its solubility in polar solvents .

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, a polymer, etc.), it’s challenging to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, its potential use in material science, or its behavior under various chemical conditions .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O5S/c22-16-8-10-19(11-9-16)32(30,31)25(13-15-4-1-2-7-20(15)23)14-21(27)24-17-5-3-6-18(12-17)26(28)29/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHDQKDIOOMUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
Reactant of Route 6
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N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

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